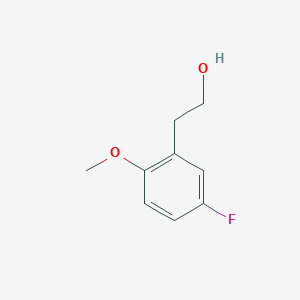

2-(5-Fluoro-2-methoxyphenyl)ethanol

Description

2-(5-Fluoro-2-methoxyphenyl)ethanol (molecular formula: C₉H₁₁FO₂, molecular weight: 170.18 g/mol) is a fluorinated aromatic ethanol derivative characterized by a methoxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly those targeting serotonin and norepinephrine receptors . Its structural versatility allows for modifications that enhance receptor selectivity, solubility, and metabolic stability.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLJHDVEADCDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde using a palladium or platinum catalyst. This method offers high yields and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde or 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

Reduction: The compound can be reduced to form 2-(5-Fluoro-2-methoxyphenyl)ethane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde, 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological receptors. The hydroxyl group allows for hydrogen bonding interactions, which can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of 2-(5-Fluoro-2-methoxyphenyl)ethanol

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Pharmacological Activity

Table 3: Receptor Binding Affinities (Ki, nM)

Key Findings :

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FNO2, with a molecular weight of approximately 197.21 g/mol. The presence of a fluorine atom and a methoxy group on the phenyl ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, enhancing solubility and bioavailability.

- Receptor Binding : The fluorine and methoxy groups influence binding affinity to specific receptors, potentially modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- The compound has been investigated for its efficacy against various bacterial strains, demonstrating significant antimicrobial activity.

- In vitro studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

2. Anti-inflammatory Effects

- Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

3. Antioxidant Activity

- The antioxidant potential of this compound has been assessed using various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results demonstrated:

- MIC Values :

- Staphylococcus aureus: 0.025 mg/mL

- Escherichia coli: 0.030 mg/mL

- Mechanism : The compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation, this compound was administered to assess its anti-inflammatory effects:

- Findings : A significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) was observed.

- : The compound may inhibit pro-inflammatory cytokine production, suggesting therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Assessed Pathogen/Condition | MIC (mg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.025 | Effective cell membrane disruption |

| Escherichia coli | 0.030 | Significant growth inhibition | |

| Anti-inflammatory | Inflammation model | N/A | Reduced TNF-alpha and IL-6 levels |

| Antioxidant | DPPH Scavenging Assay | N/A | Effective free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.